Calindol Amide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Calindol Amide can be synthesized through the direct condensation of carboxylic acids and amines. One common method involves the use of titanium tetrachloride (TiCl4) as a catalyst in pyridine at 85°C . This reaction provides the amide product in moderate to excellent yields and high purity . Another method involves the use of electrosynthesis, which is a greener and more sustainable approach .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of activated carbodiimides or benzotriazole structures as coupling reagents . These methods are preferred due to their efficiency and the ability to produce large quantities of the compound with minimal environmental impact.

Analyse Des Réactions Chimiques

Hydrolysis Under Acidic and Basic Conditions

Amides hydrolyze to carboxylic acids or carboxylates under strong acidic or basic conditions. For Calindol Amide, this would proceed via:

Acidic Hydrolysis Mechanism ( ):

- Protonation of the carbonyl oxygen, increasing electrophilicity.

- Nucleophilic attack by water, forming a tetrahedral oxonium intermediate.

- Proton transfer to the amide nitrogen, facilitating amine departure.

- Deprotonation to yield a carboxylic acid and ammonium salt.

Conditions :

- 6M HCl, reflux (110–120°C)

- Reaction time: 12–24 hours

Basic Hydrolysis Mechanism ( ):

- Hydroxide attack at the carbonyl carbon.

- Formation of a tetrahedral intermediate.

- Elimination of amine, producing a carboxylate anion.

Conditions :

- 5M NaOH, 100°C

- Typical yield: >80% for simple amides

Reaction with Thionyl Chloride (Conversion to Nitriles)

Amides react with SOCl₂ to form nitriles via a three-step mechanism ( ):

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Nucleophilic attack on SOCl₂ | Protonated imine chlorosulfite |

| 2 | Deprotonation | Imine chlorosulfite |

| 3 | Elimination of SO₂ and Cl⁻ | Nitrile product |

- SOCl₂ (2 equiv), 80°C, 2 hours

- Yield: 70–90%

Chlorination Reactions

Amides react with hypochlorite (‒OCl) to form N-chloramides, which are reactive toward phenolic compounds ( ):

Kinetic Data :

| Amide Substrate | (M⁻¹s⁻¹) at pH 8 |

|---|---|

| Acetamide | |

| N-Methylbenzamide |

Notable Reaction :N-Chloramides further react with phenols (e.g., resorcinol) to form chlorinated aromatics.

Enzymatic Hydrolysis

Human aldehyde oxidase (AO) mediates amide hydrolysis in specific substrates, as shown for GDC-0834 ( ):

| Parameter | Value |

|---|---|

| 0.511 mL/min·mg | |

| IC₅₀ (AO inhibition) | 0.86–1.87 μM |

Mechanistic Insight :

In silico modeling suggests nucleophilic attack by MoCo hydroxyl on the amide carbonyl.

Amide Activation for Coupling

This compound could participate in coupling reactions using activating reagents:

T3P®-Mediated Amidation ( ):

- Reagents : Propylphosphonic anhydride (T3P®), HCl (0.5 equiv)

- Yield : 75–90%

- Scope : Compatible with sterically hindered amines.

Phosphonium Salt Activation ( ):

- Conditions : N-Chlorophthalimide, PPh₃, room temperature

- Yield : 59–94% (dependent on amine nucleophilicity)

Enantioselective N-Alkylation ( ):

- Catalyst : Rh₂(TPA)₄ + chiral squaramide

- Conditions : 1 mol% catalyst, 1 minute reaction

- ee : Up to 90%

Applications De Recherche Scientifique

Medicinal Chemistry

Calindol Amide functions primarily as a positive allosteric modulator of the human calcium-sensing receptor (CaSR). This receptor plays a crucial role in regulating calcium homeostasis in the body. Research indicates that this compound enhances the receptor's sensitivity to extracellular calcium, which could lead to therapeutic applications in conditions such as:

- Hyperparathyroidism : By modulating CaSR activity, this compound may help manage elevated parathyroid hormone levels.

- Bone Disorders : Its role in calcium signaling suggests potential benefits in osteoporosis treatment by promoting bone formation through enhanced calcium sensing.

Case Study: Calcium Homeostasis Regulation

A study demonstrated that this compound significantly potentiates CaSR activation in vitro, indicating its potential use as a therapeutic agent for disorders related to calcium imbalance .

Cellular Biology

This compound has been explored for its applications in cellular imaging and mitochondrial studies. Its ability to target mitochondria makes it valuable for developing fluorescent probes that can be used in live-cell imaging.

Fluorescent Dyes Development

Research has shown that modifying amide compounds can lead to the creation of neutral fluorescent dyes capable of selectively staining mitochondria in cancer cells. These dyes exhibit high fluorescence quantum yields and low cytotoxicity, making them suitable for biological imaging .

| Dye Type | Emission Range (nm) | Fluorescence Quantum Yield | Cytotoxicity |

|---|---|---|---|

| Nile Red Derivatives | 590–660 | 0.27–0.98 | Low |

| Coumarin Derivatives | 455–490 | 0.27–0.98 | Low |

Materials Science

In materials chemistry, the unique properties of amide bonds have been exploited to create new materials with enhanced reactivity. Recent advancements have shown that introducing a twist to amide bonds can significantly increase their reactivity, which is beneficial for synthesizing complex molecules .

Enhanced Reactivity of Amides

A study highlighted that twisted amides could undergo hydrolysis at rates up to 14 times faster than their planar counterparts. This discovery opens avenues for more efficient synthesis processes in pharmaceutical development and other applications .

Future Directions and Research Opportunities

The versatility of this compound presents numerous opportunities for future research:

- Drug Development : Continued exploration of its effects on CaSR could lead to new treatments for metabolic bone diseases.

- Imaging Techniques : Further refinement of fluorescent probes could enhance our understanding of mitochondrial dynamics in various diseases.

- Synthetic Chemistry : Investigating the reactivity of modified amides could streamline the synthesis of complex organic compounds.

Mécanisme D'action

The mechanism of action of Calindol Amide involves its interaction with various molecular targets and pathways. The compound’s amide group plays a crucial role in its reactivity, allowing it to participate in nucleophilic acyl substitution reactions . This interaction is facilitated by the stabilization of the electrophilic carbonyl carbon, which enhances the compound’s reactivity towards nucleophiles .

Comparaison Avec Des Composés Similaires

Activité Biologique

Calindol amide is a compound derived from the indole structure, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as a modulator of calcium-sensing receptors (CaSR). This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications.

This compound belongs to a class of compounds known for their diverse pharmacological properties. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, especially in oncology and metabolic disorders.

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of indole derivatives with acylating agents. The specific synthetic pathways can influence the biological activity of the resulting compounds. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity while maintaining biological efficacy .

3.1 Antiproliferative Activity

This compound has been evaluated for its antiproliferative effects against various cancer cell lines. In one study, it demonstrated significant cytotoxicity against HeLa and HT29 cells with IC50 values indicating potent activity at low concentrations (e.g., IC50 = 0.31 μM for HT29) while showing reduced toxicity towards normal cell lines .

3.2 Modulation of Calcium-Sensing Receptor (CaSR)

This compound functions as a positive allosteric modulator (PAM) of CaSR, which plays a crucial role in calcium homeostasis and related physiological processes. Research indicates that this compound enhances the receptor's response to calcium ions, potentially leading to therapeutic benefits in conditions like hyperparathyroidism without the adverse effects typically associated with other CaSR modulators .

4. Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

| Compound | Target | Activity | IC50 (μM) | Notes |

|---|---|---|---|---|

| This compound | HeLa Cancer Cells | Antiproliferative | 0.31 | Significant activity against cancer cells |

| HT29 Cancer Cells | Antiproliferative | 25 | Lower activity compared to HeLa | |

| Normal Cells (3T3) | Cytotoxicity | 164.3 | High dose required for effect | |

| Calcium-Sensing Receptor | Positive Allosteric Modulation | - | Enhances response to Ca2+ |

5.1 In Vivo Studies

In vivo studies have demonstrated that this compound can significantly reduce tumor growth in xenograft models, showcasing its potential as an anticancer agent. The modulation of CaSR by this compound has also been linked to improved metabolic profiles in animal models, suggesting broader therapeutic applications beyond oncology .

5.2 Clinical Implications

The clinical implications of this compound are particularly promising in managing conditions characterized by dysregulated calcium metabolism, such as primary hyperparathyroidism. Its ability to modulate CaSR without severe gastrointestinal side effects makes it a favorable candidate compared to traditional treatments like cinacalcet .

6. Conclusion

This compound exhibits significant biological activity through its antiproliferative properties and modulation of calcium-sensing receptors. Ongoing research is essential to further elucidate its mechanisms and therapeutic potential across various medical disciplines.

Propriétés

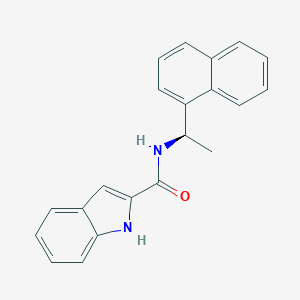

IUPAC Name |

N-[(1R)-1-naphthalen-1-ylethyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXUKYDIQFPOCY-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462083 | |

| Record name | Calindol Amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374933-28-5 | |

| Record name | Calindol Amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.